1-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-3-[2-(trifluoromethyl)phenyl]urea
Description
This urea derivative features a 2-hydroxyethyl linker connecting a 4-(dimethylamino)phenyl group to the urea backbone, with a 2-(trifluoromethyl)phenyl substituent on the adjacent nitrogen (Figure 1). Its molecular formula is C19H19F3N3O2 (estimated), with a molecular weight of 378.37 g/mol (derived from structural analysis).
Properties
IUPAC Name |
1-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O2/c1-24(2)13-9-7-12(8-10-13)16(25)11-22-17(26)23-15-6-4-3-5-14(15)18(19,20)21/h3-10,16,25H,11H2,1-2H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOPNVSIUZTKTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=CC=CC=C2C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-3-[2-(trifluoromethyl)phenyl]urea typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with 2-(trifluoromethyl)aniline in the presence of a suitable catalyst to form an intermediate. This intermediate is then subjected to urea formation conditions, often involving the use of isocyanates or carbamates under controlled temperature and pH conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-3-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
1-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-3-[2-(trifluoromethyl)phenyl]urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Structural Modifications on the Hydroxyethyl Side Chain
The hydroxyethyl linker and its attached aromatic group are critical for biological activity. Key comparisons include:
Key Insight: The dimethylamino group in the target compound improves water solubility, whereas furan or benzodioxin substituents prioritize lipophilicity and aromatic interactions.
Substituents on the Phenyl Ring Adjacent to Urea
The 2-(trifluoromethyl)phenyl group is a common feature in many analogs. Comparisons with alternative substituents:
Key Insight : The 2-(trifluoromethyl) position optimizes steric and electronic interactions, distinguishing the target compound from chloro- or fluoro-substituted analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
